Curcusone B
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Overview
Description
Curcusone B is a natural product found in Jatropha curcas with data available.
Scientific Research Applications
Anti-Metastatic Potential
Curcusone B exhibits significant anti-metastatic effects, demonstrating a robust reduction in the invasion, motility, and matrix-metalloproteinase (MMP) secretion of various human cancer cell lines without cytotoxic effects. This suggests its potential as a therapeutic agent for metastatic cancers by effectively suppressing metastasis at non-toxic doses (Muangman et al., 2005). Further research has shown that this compound inhibits cell motility and MMP secretion in KKU-100 cells, pointing towards its role in targeting the metastatic components of cancer, which could lead to increased therapeutic efficacy when combined with conventional chemotherapy (Thippornwong & Tohtong, 2006).
Molecular Target Identification
The synthesis and chemoproteomic studies of this compound and related compounds have led to the identification of BRCA1-associated ATM activator 1 (BRAT1) as a cellular target. This discovery opens new avenues for targeting "undruggable" oncoproteins with small molecules like this compound, which may result in impaired DNA damage response and reduced cancer cell migration, among other anti-cancer effects (Cui et al., 2021).
Cytotoxicity and Apoptosis Induction
Studies have also highlighted this compound's cytotoxic effects on various cancer cell lines, underscoring its potential in inducing apoptosis and inhibiting tumor growth. This cytotoxic activity is crucial for the development of effective anticancer drugs with minimal effects on normal cells (Liu et al., 2013). Furthermore, research on related compounds like Curcusone C has demonstrated apoptosis induction in cancer cells via a mitochondria-dependent pathway, further supporting the potential of this compound in cancer therapy (An et al., 2020).
Synthetic Approaches
Advances in synthetic methodologies have enabled the efficient synthesis of this compound and its analogs, facilitating further biological studies and the exploration of their therapeutic potential. These synthetic strategies are vital for overcoming the challenges associated with the limited natural supply of this compound and for enabling structural modifications to optimize its biological activity (Wright, 2020).
Properties
CAS No. |
103667-52-3 |
---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2S,6aS)-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydro-2H-benzo[h]azulene-1,4-dione |
InChI |
InChI=1S/C20H24O2/c1-10(2)14-7-6-11(3)17-15(14)8-12(4)19(21)16-9-13(5)20(22)18(16)17/h8,13-15,17H,1,3,6-7,9H2,2,4-5H3/t13-,14?,15-,17?/m0/s1 |
InChI Key |
YTEYTHRWXHJPKG-BOLLXYOYSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C1=O)C3[C@@H](C=C(C2=O)C)C(CCC3=C)C(=C)C |
SMILES |
CC1CC2=C(C1=O)C3C(C=C(C2=O)C)C(CCC3=C)C(=C)C |
Canonical SMILES |
CC1CC2=C(C1=O)C3C(C=C(C2=O)C)C(CCC3=C)C(=C)C |
Synonyms |
curcusone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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